Hexadecyltrimethylammonium chloride

Description

Cetyltrimethylammonium chloride is the organic chloride salt of cetyltrimethylammonium. It has a role as a surfactant. It is a quaternary ammonium salt and an organic chloride salt. It contains a cetyltrimethylammonium ion.

The CIR Expert Panel concluded the following ingredients are safe in the present practices of use and concentration described in the safety assessment when formulated to be non-irritating...Cetrimonium Chloride...

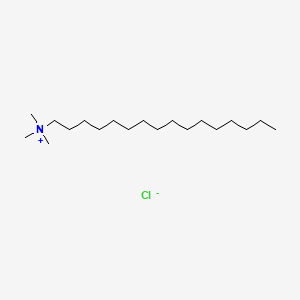

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexadecyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWHHFRSBJGXCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42N.Cl, C19H42ClN | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6899-10-1 (Parent) | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026901 | |

| Record name | Hexadecyl trimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecyltrimethylammonium chloride appears as colorless to pale yellow liquid with an odor of rubbing alcohol. Floats or sinks in water. (USCG, 1999), Liquid, Solution: Clear to pale yellow liquid; [HSDB] White powder; [MSDSonline] | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °F at 760 mmHg (isopropyl alcohol) (USCG, 1999) | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

69 °F (USCG, 1999) | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Water solubility: 440 mg/l at 30 °C | |

| Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9 at 77 °F (approx.) (USCG, 1999) - Less dense than water; will float | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

112-02-7, 68002-63-1 | |

| Record name | HEXADECYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylhexadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecyl trimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetrimonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, C14-18-alkyltrimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC9PE95IBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLHEXADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5553 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hexadecyltrimethylammonium Chloride (CTAC)

For Researchers, Scientists, and Drug Development Professionals

Hexadecyltrimethylammonium chloride, commonly known as Cetyltrimethylammonium chloride (CTAC), is a versatile quaternary ammonium (B1175870) salt with a wide range of applications. It serves as a cationic surfactant in cosmetics and hair care formulations, a phase-transfer catalyst in organic synthesis, and an antimicrobial agent in various pharmaceutical and industrial products. Its efficacy in these roles is highly dependent on its purity. This technical guide provides a detailed overview of the common synthesis and purification methods for CTAC, complete with experimental protocols, quantitative data, and process diagrams.

Synthesis of this compound

The most prevalent method for synthesizing CTAC is through the quaternization of a long-chain tertiary amine with a methylating agent. This reaction, known as the Menshutkin reaction, involves the alkylation of an amine, in this case, N,N-dimethylhexadecan-1-amine, with methyl chloride to form the desired quaternary ammonium salt.

Primary Synthesis Route: Quaternization of N,N-Dimethylhexadecan-1-amine

This industrial method involves the direct reaction of N,N-dimethylhexadecan-1-amine (also known as hexadecane (B31444) dimethylamine) with methyl chloride. The reaction is typically carried out in a non-polar solvent under pressure and elevated temperature to facilitate the reaction between the liquid amine and gaseous methyl chloride.

Experimental Protocol:

-

Reactor Setup: A pressure reactor is charged with 250 kg of N,N-dimethylhexadecan-1-amine.

-

Solvent Addition: 250 L of petroleum ether is added to the reactor to dissolve the amine.

-

Reagent Introduction: The reactor is sealed, and 47 kg of methyl chloride gas is introduced.

-

Reaction Conditions: The mixture is stirred continuously and heated to 80°C. The reaction proceeds for approximately 1 hour under these sealed conditions, often utilizing azeotropic distillation to control the temperature.[1]

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled, and the pressure is carefully lowered.

-

Initial Product Isolation: The crude CTAC product, which may precipitate upon cooling, is collected. The product at this stage requires further purification.

A similar two-step process starting from n-dodecanol has been reported with high yields, where the alcohol is first converted to the corresponding alkyl chloride (90-95% yield) and then reacted with trimethylamine (B31210) (90% yield).[2][3]

Purification of this compound

Purification is a critical step to remove unreacted starting materials, solvents, and by-products. The choice of method depends on the scale of the synthesis and the desired final purity. For CTAC, recrystallization and ion exchange chromatography are common and effective techniques.

Method 1: Recrystallization

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility.[4] The crude CTAC is dissolved in a suitable hot solvent or solvent mixture, and as the solution slowly cools, the purer CTAC crystallizes, leaving impurities behind in the solvent.[5]

Experimental Protocol:

-

Solvent Selection: Choose an appropriate solvent system. Common systems for CTAC include acetone/ether mixtures, ethanol/ether, or methanol.[1] The ideal solvent should dissolve CTAC well at high temperatures but poorly at low temperatures.[6]

-

Dissolution: Place the crude CTAC solid into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely with continuous stirring.[6][7]

-

Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added to the hot solution. The solution is then hot filtered to remove the carbon.[5]

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.

-

Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. A purity of approximately 92% has been reported for CTAC synthesized from palmityl alcohol.[8]

Method 2: Ion Exchange Chromatography

Ion exchange chromatography (IEX) separates molecules based on their net surface charge, making it highly suitable for purifying the cationic CTAC from neutral or anionic impurities.[9] The method involves passing the sample through a column packed with a charged stationary phase. As CTAC is a cation, a cation exchange resin is used.

Experimental Protocol (General Procedure):

-

Resin Selection and Preparation: Select a strong cation exchange resin (e.g., one with sulfopropyl (SP) functional groups). The resin is packed into a chromatography column and equilibrated by washing with a low ionic strength starting buffer until the pH and conductivity are stable.

-

Sample Preparation: Dissolve the crude CTAC in the starting buffer. The sample should be filtered (0.45 µm filter) or centrifuged to remove any particulate matter before loading onto the column.

-

Sample Loading: Apply the prepared sample to the top of the equilibrated column. The cationic CTAC molecules will bind to the negatively charged resin.

-

Washing: Wash the column with several column volumes of the starting buffer to elute any unbound, neutral, or anionic impurities.

-

Elution: Elute the bound CTAC from the resin by increasing the salt concentration of the buffer. This is typically done by applying a linear gradient of a high salt buffer (e.g., starting buffer containing 1-2 M NaCl). The increasing concentration of counter-ions (Na+) competes with CTAC for binding sites on the resin, causing the CTAC to be released and flow out of the column.

-

Fraction Collection: Collect the eluate in fractions and analyze them (e.g., by UV-Vis spectroscopy if an appropriate chromophore is present, or by conductivity) to identify the fractions containing the purified CTAC.

-

Desalting: Pool the pure fractions and remove the high concentration of salt by methods such as dialysis or diafiltration.

-

Product Recovery: Recover the final product, often by lyophilization (freeze-drying) to obtain a pure, solid CTAC. Studies on other quaternary ammonium compounds have shown removal efficiencies of up to 80% using this method.[10]

References

- 1. echemi.com [echemi.com]

- 2. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 3. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of Hexadecyltrimethylammonium Chloride (CTAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Hexadecyltrimethylammonium chloride (CTAC), a cationic surfactant with significant applications in research and pharmaceutical sciences. This document details the physicochemical properties of CTAC, presents quantitative data on its CMC under various experimental conditions, outlines detailed protocols for its determination, and explores its role in drug delivery systems.

Introduction to this compound (CTAC)

This compound (CTAC), also known as cetyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound characterized by a 16-carbon alkyl chain (hexadecyl) attached to a positively charged trimethylammonium headgroup. This amphiphilic structure, possessing both a hydrophobic tail and a hydrophilic head, dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration—the critical micelle concentration (CMC).[1] The formation of these aggregates is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrocarbon tails and water molecules.[2]

The CMC is a fundamental parameter of any surfactant, as it marks a sharp change in several physicochemical properties of the solution, including surface tension, conductivity, and the ability to solubilize non-polar substances.[3] Knowledge of the CMC is crucial for various applications, such as in the formulation of detergents, cosmetics, and importantly, in drug delivery systems where micelles can act as carriers for poorly soluble drugs.[4][5]

Critical Micelle Concentration of CTAC: Data Summary

The CMC of CTAC is influenced by several factors, including temperature, and the presence of electrolytes and organic additives. The following tables summarize the CMC of CTAC under different conditions, compiled from various studies.

Effect of Temperature

The CMC of CTAC in aqueous solutions exhibits a U-shaped dependence on temperature. It initially decreases with increasing temperature, reaches a minimum, and then increases.[6] This behavior is a result of two opposing effects: the decrease in hydration of the hydrophilic headgroup which favors micellization, and the disruption of structured water around the hydrophobic tail which disfavors it.[7]

| Temperature (°C) | Temperature (K) | CMC (mM) |

| 25 | 298.15 | 1.3 - 1.58[8][9] |

| 30 | 303.15 | 1.2 |

| 35 | 308.15 | 1.1 |

| 40 | 313.15 | 1.0 |

| 45 | 318.15 | 1.1 |

| 50 | 323.15 | 1.2 |

| 60 | 333.15 | 1.4 |

| 95 | 368.15 | 2.8 |

| 125 | 398.15 | 5.0 |

| 160 | 433.15 | 9.8 |

| Table 1: Critical Micelle Concentration of CTAC in Water at Various Temperatures.[8] |

Effect of Added Salts

The addition of electrolytes to an ionic surfactant solution generally leads to a decrease in the CMC. The added ions reduce the electrostatic repulsion between the charged headgroups of the surfactant molecules in a micelle, thereby facilitating micelle formation at a lower surfactant concentration.[2] The magnitude of this effect depends on the nature and concentration of the salt.

| Salt | Salt Concentration (M) | CMC (mM) |

| None | 0 | 1.3 |

| NaCl | 0.001 | 0.85 |

| 0.01 | 0.35 | |

| 0.1 | 0.1 | |

| NaBr | 0.001 | 0.80 |

| 0.01 | 0.30 | |

| 0.1 | 0.08 | |

| NaI | 0.001 | 0.75 |

| 0.01 | 0.25 | |

| 0.1 | 0.06 | |

| KCl | 0.001 | 0.90 |

| 0.01 | 0.40 | |

| 0.1 | 0.12 | |

| KBr | 0.001 | 0.82 |

| 0.01 | 0.32 | |

| 0.1 | 0.09 | |

| Table 2: Critical Micelle Concentration of CTAC in Aqueous Salt Solutions at 25°C.[2] |

Molecular dynamics simulations have shown that chloride ions from NaCl associate weakly with the surface of CTAC micelles, screening the electrostatic repulsions between the headgroups and thus promoting the transition from spherical to threadlike micelles at high salt concentrations.[10][11]

Effect of Organic Additives

The presence of organic additives can either increase or decrease the CMC of a surfactant, depending on the nature of the additive and its interaction with the surfactant and the solvent. A study on the effect of sugars and amino acids on the CMC of CTAC showed an increase in the CMC with increasing additive concentration, suggesting that these additives make the solvent more favorable for the surfactant monomers, thus disfavoring micellization.[7][12]

| Additive (50 mM) | CMC (mM) at 298.15 K |

| None | 1.30 |

| Glucose | 1.45 |

| Sucrose | 1.52 |

| Glycine | 1.38 |

| Alanine | 1.42 |

| Table 3: Critical Micelle Concentration of CTAC in the Presence of Organic Additives.[12] |

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of a surfactant. The most common methods for ionic surfactants like CTAC are conductivity, surface tension, and fluorescence spectroscopy.

Conductometry

Principle: This method is based on the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, the conductivity increases linearly with the concentration of the ionic surfactant. Above the CMC, the rate of increase of conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual surfactant ions and they also bind some of the counter-ions. The CMC is determined from the break point in the plot of conductivity versus concentration.[3][13]

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of CTAC in deionized water (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. For accurate determination, it is crucial to have several data points both below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard KCl solutions.

-

Measure the conductivity of each prepared CTAC solution at a constant temperature.[9] Ensure thermal equilibrium is reached before taking a reading.

-

Start with the most dilute solution and progressively move to more concentrated ones, or vice-versa, ensuring the conductivity probe is rinsed with the next solution before measurement.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the CTAC concentration (C).

-

The plot will show two linear regions with different slopes.

-

Fit linear regression lines to the data points in the pre-micellar and post-micellar regions.

-

The concentration at the intersection of these two lines is the CMC.[14]

-

Surface Tensiometry

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. This is because the surfactant molecules accumulate at the air-water interface, with their hydrophobic tails oriented away from the water. Once the interface is saturated with surfactant monomers, any further addition of surfactant leads to the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which the surface tension plot shows a distinct break.[3][15]

Detailed Protocol:

-

Solution Preparation: As with conductometry, prepare a stock solution of CTAC and a series of dilutions covering a concentration range around the expected CMC.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method) to measure the surface tension of each solution.[16]

-

Ensure the plate or ring is thoroughly cleaned before each measurement to avoid cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value, as surfactant adsorption at the interface can be time-dependent. Maintain a constant temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the CTAC concentration (log C).

-

The resulting graph will show a region where surface tension decreases linearly with log C, followed by a plateau region where the surface tension is nearly constant.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[15]

-

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the non-polar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of pyrene. A common method involves monitoring the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum. This ratio is sensitive to the polarity of the probe's surroundings and shows a distinct change at the CMC.[17][18]

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a series of CTAC solutions in deionized water.

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration that will yield a final concentration in the micromolar range when added to the surfactant solutions.[17]

-

-

Sample Preparation for Measurement:

-

To a constant volume of each CTAC dilution, add a small, constant volume of the pyrene stock solution. The final concentration of the organic solvent should be kept low to minimize its effect on micellization.

-

Allow the solutions to equilibrate.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength for pyrene (typically around 334-339 nm).[17]

-

Record the emission spectrum for each sample (typically from 350 to 450 nm).

-

Identify the intensities of the first (I1, around 372-374 nm) and third (I3, around 383-385 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the intensity ratio I1/I3 (or I3/I1) for each CTAC concentration.

-

Plot the I1/I3 ratio as a function of the CTAC concentration.

-

The plot will typically show a sigmoidal decrease (or increase for I3/I1). The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann sigmoidal function.[19]

-

CTAC in Drug Development and Delivery

The self-assembly of CTAC into micelles provides a powerful platform for the delivery of hydrophobic drugs. These drugs, which have poor aqueous solubility, can be encapsulated within the hydrophobic core of the micelles, thereby increasing their bioavailability and stability in physiological environments.

Key Roles of CTAC in Drug Delivery:

-

Solubilization: CTAC micelles can significantly increase the solubility of poorly water-soluble drugs, enabling their administration in aqueous formulations.[4]

-

Nanoparticle Formulation: CTAC is often used as a template or stabilizing agent in the synthesis of various nanoparticles, including mesoporous silica (B1680970) nanoparticles (MSNs).[20] These nanoparticles can be loaded with therapeutic agents for targeted drug delivery.

-

Enhanced Permeability: The cationic nature of CTAC can promote interaction with negatively charged cell membranes, potentially enhancing the permeability and cellular uptake of encapsulated drugs.

-

Antimicrobial Activity: As a quaternary ammonium compound, CTAC itself possesses antimicrobial properties and is used in various antiseptic and disinfectant formulations.[5] This intrinsic activity can be beneficial in certain drug delivery applications.

A notable application involves the use of CTAC not only as a template for creating MSNs but also as the therapeutic agent itself. The positively charged CTAC can target mitochondria, leading to cell dysfunction and apoptosis, demonstrating potential for cancer therapy.[20]

Molecular Interactions and Micelle Structure

The formation and structure of CTAC micelles are governed by a balance of forces:

-

Hydrophobic Interactions: The primary driving force for micellization is the tendency of the hydrophobic alkyl chains to avoid contact with water.

-

Electrostatic Interactions: The positively charged trimethylammonium headgroups experience electrostatic repulsion, which opposes micelle formation. This repulsion is screened by the presence of counter-ions (Cl⁻) and added electrolytes.

-

Van der Waals Forces: Attractive van der Waals forces between the alkyl chains contribute to the stability of the micelle core.

Molecular dynamics simulations have provided valuable insights into the structure and dynamics of CTAC micelles. In aqueous solution, CTAC initially forms spherical micelles. The addition of salt, such as NaCl, can induce a transition from spherical to rod-like or worm-like micelles by reducing the electrostatic repulsion between the headgroups.[10][21] The shape and size of the micelles are critical parameters that influence the drug-loading capacity and release kinetics in drug delivery applications.

Conclusion

The critical micelle concentration is a cornerstone parameter for understanding and utilizing this compound in various scientific and industrial applications, particularly in drug development. This guide has provided a detailed repository of quantitative CMC data under diverse conditions, comprehensive experimental protocols for its determination, and an exploration of the molecular principles governing its self-assembly and its role in drug delivery. For researchers and professionals in the field, a thorough understanding of the factors influencing the CMC of CTAC is paramount for the rational design and optimization of formulation and delivery systems.

References

- 1. This compound | C19H42N.Cl | CID 8154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Analysis of CTAC's Applications and Advantages - Nanjing Chemical Material Corp. [njchm.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. researchgate.net [researchgate.net]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Method of Determination of CMC | PPT [slideshare.net]

- 14. phavi.umcs.pl [phavi.umcs.pl]

- 15. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 16. biolinscientific.com [biolinscientific.com]

- 17. rsc.org [rsc.org]

- 18. usc.gal [usc.gal]

- 19. researchgate.net [researchgate.net]

- 20. Cetyltrimethylammonium chloride-loaded mesoporous silica nanoparticles as a mitochondrion-targeting agent for tumor therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02023K [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

The Architecture of Self-Assembly: An In-depth Technical Guide to the Structure of Hexadecyltrimethylammonium Chloride (CTAC) Micelles

For Researchers, Scientists, and Drug Development Professionals

Hexadecyltrimethylammonium chloride (CTAC), a cationic surfactant, is a cornerstone of research and development in fields ranging from materials science to drug delivery. Its ability to self-assemble into micelles—colloidal-sized aggregates with a hydrophobic core and a hydrophilic shell—underpins its utility as a solubilizing agent, a template for nanoparticle synthesis, and a vehicle for therapeutic delivery. A thorough understanding of the structure of CTAC micelles is paramount for harnessing their full potential. This technical guide provides a comprehensive overview of the structural characteristics of CTAC micelles, the experimental protocols for their characterization, and the factors influencing their morphology.

Core Structural Parameters of CTAC Micelles

The behavior and functionality of CTAC micelles are dictated by several key structural parameters. These parameters are not fixed but are highly responsive to the surrounding chemical and physical environment.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration at which individual CTAC monomers in an aqueous solution begin to aggregate to form micelles. Below the CMC, CTAC exists predominantly as monomers. Above the CMC, there is a dynamic equilibrium between monomers and micelles. The CMC is a fundamental property that influences the efficiency of processes such as solubilization and surface tension reduction.

The CMC of CTAC is influenced by temperature and the presence of additives. For instance, the CMC of CTAC in aqueous solution first increases with temperature up to 298 K (25 °C) and then decreases at higher temperatures[1]. The addition of salts like sodium chloride (NaCl) significantly decreases the CMC of CTAC[2]. This is attributed to the screening of the electrostatic repulsion between the positively charged head groups of the CTAC monomers by the chloride counterions, which facilitates their aggregation at lower concentrations[3].

Aggregation Number (Nagg)

The aggregation number (Nagg) refers to the average number of CTAC monomers that constitute a single micelle. This parameter is directly related to the size of the micelle. In aqueous solutions without added salt, CTAC typically forms spherical micelles with aggregation numbers reported in the range of 81 to 125, depending on the measurement technique and conditions[2]. For example, small-angle X-ray scattering (SAXS) has determined an aggregation number of 84 at 27 °C, while small-angle neutron scattering (SANS) has reported values between 90 and 125[2]. Fluorescence quenching studies have also been employed to determine the aggregation number[4][5].

Micelle Shape and Size

In pure water and at low salt concentrations, CTAC micelles are generally spherical[2]. The transition to other morphologies, such as rod-like or cylindrical micelles, is primarily induced by an increase in salt concentration[2]. Static light scattering experiments have shown that while spherical micelles are formed in NaCl solutions up to 1.5 M, rod-like micelles begin to form at NaCl concentrations higher than 1.18 M[2]. The aggregation number of these rod-like micelles increases significantly with increasing salt concentration, reaching as high as 11,400 in 4.0 M NaCl[2]. These elongated micelles can be semi-flexible and are sometimes referred to as wormlike micelles[2].

The dimensions of CTAC micelles have been characterized by various techniques. For spherical micelles, the size is on the nanometer scale. For the larger, rod-like micelles formed in high salt concentrations, contour lengths can reach up to 630 nm with a persistence length of 46.4 nm in 4.0 M NaCl[2].

Quantitative Data Summary

The following tables summarize the key quantitative data for CTAC micelles as reported in the literature.

| Parameter | Value | Conditions | Technique | Reference |

| Critical Micelle Concentration (CMC) | Varies with temperature (e.g., increases up to 298 K, then decreases) | Aqueous solution | Conductivity, Dye Solubilization | [1] |

| Decreases with increasing NaCl concentration | Aqueous NaCl solutions | Light Scattering | [2] | |

| 1.31 mM | Aqueous solution | - | [6] | |

| Aggregation Number (Nagg) | 81 - 115 | 0 - 1.5 M NaCl, 25 °C | Static Light Scattering | [2] |

| 84 | Aqueous solution, 27 °C | Small-Angle X-ray Scattering (SAXS) | [2] | |

| 90 - 125 | Water and 0.1 M NaCl | Small-Angle Neutron Scattering (SANS) | [2] | |

| Up to 11,400 | 4.0 M NaCl | Static Light Scattering | [2] | |

| Micelle Shape | Spherical | 0 - 1.5 M NaCl solutions | Static Light Scattering | [2] |

| Rod-like | NaCl concentrations > 1.18 M | Static Light Scattering | [2] | |

| Micelle Dimensions | Contour length: up to 630 nm; Persistence length: 46.4 nm | 4.0 M NaCl (for rod-like micelles) | Static Light Scattering | [2] |

Experimental Protocols for CTAC Micelle Characterization

A variety of sophisticated techniques are employed to elucidate the structure of CTAC micelles. Below are detailed methodologies for some of the key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like CTAC.

-

Principle: The specific conductivity of a surfactant solution increases with concentration. Below the CMC, this increase is steep as the surfactant exists as individual, mobile ions. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the rate of conductivity increase. The CMC is identified as the point of inflection in the conductivity versus concentration plot.

-

Methodology:

-

Solution Preparation: Prepare a series of CTAC solutions in deionized water with varying concentrations, spanning a range below and above the expected CMC.

-

Conductivity Measurement: Using a calibrated conductivity meter, measure the specific conductivity of each solution at a constant, controlled temperature.

-

Data Analysis: Plot the specific conductivity as a function of the CTAC concentration. The resulting graph will show two linear regions with different slopes. The intersection of the lines extrapolated from these two regions corresponds to the CMC.

-

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique provides a reliable method for determining the aggregation number of micelles.

-

Principle: A fluorescent probe (fluorophore) that preferentially solubilizes within the hydrophobic core of the micelles is used. A quencher molecule, which can reduce the fluorescence intensity of the probe upon close contact, is also introduced. The quenching efficiency depends on the distribution of the quencher molecules among the micelles. By analyzing the quenching data, the concentration of micelles, and subsequently the aggregation number, can be determined.

-

Methodology:

-

Reagent Selection:

-

Fluorophore: Pyrene is a commonly used hydrophobic probe that partitions into the micellar core.

-

Quencher: A hydrophobic quencher that also resides in the micelle is chosen.

-

-

Sample Preparation: Prepare a series of solutions containing a fixed concentration of CTAC (above its CMC) and the fluorescent probe. To these solutions, add varying concentrations of the quencher.

-

Fluorescence Measurement: Using a fluorometer, measure the steady-state fluorescence intensity of the probe in each sample at its excitation and emission maxima.

-

Data Analysis: The quenching data is often analyzed using the Stern-Volmer equation or models that account for the statistical distribution of quenchers in the micelles. The relationship between the fluorescence intensity ratio (I₀/I) and the quencher concentration can be used to calculate the micelle concentration. The aggregation number (Nagg) is then calculated using the following equation: Nagg = ( [Surfactant]total - CMC ) / [Micelle]

-

Structural Characterization by Small-Angle Scattering (SANS and SAXS)

SANS and SAXS are powerful techniques for determining the size, shape, and internal structure of micelles in solution.

-

Principle: A beam of neutrons (SANS) or X-rays (SAXS) is passed through the micellar solution. The scattering pattern of the radiation at small angles provides information about the structure of the scattering objects (the micelles). The contrast between the micelles and the solvent is crucial. In SANS, using a deuterated solvent (D₂O) enhances the contrast with the hydrogen-rich hydrocarbon core of the micelles. In SAXS, the scattering is sensitive to differences in electron density, providing information about the headgroup and counterion distribution.

-

Methodology:

-

Sample Preparation: Prepare CTAC solutions of desired concentrations in an appropriate solvent (e.g., D₂O for SANS). The sample is held in a quartz cell.

-

Data Acquisition: The sample is exposed to a collimated beam of neutrons or X-rays, and the scattered radiation is detected by a 2D detector. The scattering intensity is measured as a function of the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the wavelength of the radiation).

-

Data Analysis: The 1D scattering profile (Intensity vs. q) is analyzed by fitting it to mathematical models that describe the shape and size of the scattering particles. For spherical micelles, a core-shell model can be used. For elongated micelles, models for cylinders or worm-like chains are employed. This analysis yields parameters such as the radius of the core, the thickness of the shell, the length of the micelle, and the aggregation number.

-

Visualizing the Structure and Dynamics of CTAC Micelles

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts related to CTAC micelle structure.

Conclusion

The structure of this compound micelles is a dynamic and multifaceted subject of critical importance to both fundamental and applied sciences. From the initial self-assembly at the critical micelle concentration to the salt-induced transition from spherical to rod-like morphologies, the behavior of CTAC is governed by a delicate interplay of intermolecular forces and environmental conditions. The experimental protocols outlined herein, including conductivity measurements, fluorescence quenching, and small-angle scattering, provide the necessary tools for researchers to probe and understand these complex structures. A thorough grasp of the principles and data presented in this guide will empower scientists and drug development professionals to effectively design and control systems based on CTAC micelles for a wide array of innovative applications.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophys.uni-saarland.de [biophys.uni-saarland.de]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

Navigating the Solution: A Technical Guide to the Solubility of Hexadecyltrimethylammonium Chloride

For Immediate Release

A comprehensive technical guide detailing the solubility of Hexadecyltrimethylammonium chloride (CTAC), a cationic surfactant pivotal in numerous scientific and pharmaceutical applications, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of CTAC's solubility in various solvents, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

This compound, also known as cetyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound characterized by a hydrophilic head and a long hydrophobic tail. This amphipathic nature governs its solubility in different media, a critical parameter for its function as an emulsifier, antistatic agent, and its use in the formulation of drug delivery systems.

Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 30 | 440 mg/L | [1] |

| Water | Not Specified | Soluble, with a tendency to form gels in aqueous solutions.[2][3] | [2][3] |

| Methanol | Not Specified | Soluble.[3] | [3] |

| Ethanol | Not Specified | Soluble. | |

| Acetone/Ether Mixture | Not Specified | Can be crystallized from this mixture.[3] | [3] |

| Alcohols | Not Specified | Generally miscible. | |

| Hydrocarbons | Not Specified | Limited solubility. |

It is generally observed that CTAC, as a quaternary ammonium salt, exhibits greater solubility in polar solvents compared to non-polar solvents.[2] The presence of the charged quaternary ammonium group facilitates interaction with polar solvent molecules like water and alcohols. Conversely, the long hydrophobic hexadecyl chain limits its solubility in non-polar hydrocarbon solvents. The solubility of CTAC in many solvents is also expected to increase with a rise in temperature.[2][4]

Experimental Protocol: Gravimetric Determination of Solubility

A reliable and straightforward method for determining the solubility of CTAC in a specific solvent is the gravimetric method. This protocol allows for the quantification of the amount of solute dissolved in a given amount of solvent at a specific temperature to establish a saturated solution.

I. Materials and Equipment

-

This compound (CTAC), analytical grade

-

Solvent of interest (e.g., ethanol, acetone)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic water bath or incubator

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

II. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of CTAC to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the CTAC. The temperature should be below the melting point of CTAC.

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved CTAC by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved CTAC from the total mass of the saturated solution collected.

-

Express the solubility in desired units, such as grams of CTAC per 100 grams of solvent or grams of CTAC per 100 mL of solvent (requires knowing the density of the solvent at the experimental temperature).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of CTAC solubility.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended that researchers determine the solubility of CTAC in their solvent systems of interest using standardized experimental protocols such as the one detailed herein.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Hexadecyltrimethylammonium Chloride (CTAC)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Hexadecyltrimethylammonium chloride (CTAC), a versatile cationic surfactant used extensively in pharmaceutical and industrial applications. Understanding the thermal behavior of CTAC is critical for ensuring its safe handling, processing, and stability in various formulations.

Thermal Stability Profile of CTAC

This compound, also known as cetyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound.[1] While generally stable under normal storage conditions, it undergoes decomposition at elevated temperatures.[2] The thermal stability of CTAC has been investigated using various analytical techniques, primarily thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.[3]

The following table summarizes key quantitative data related to the thermal decomposition of CTAC.

| Parameter | Value | Method/Conditions | Reference |

| Melting Point | 232-237 °C | Not Specified | |

| Melting Point | 233-235 °C | Literature | [4] |

| Decomposition Temp. | >229 °C | Not Specified | [5] |

| Pyrolysis Temp. | ~275 °C | TGA | [6] |

| Significant Weight Loss | 210-300 °C | TGA (on GO-CTAC) | [7] |

Thermal Decomposition Pathway and Products

When subjected to heat, CTAC undergoes thermal degradation, leading to the formation of various decomposition products. The exact mechanism can be influenced by the surrounding atmosphere (e.g., air vs. inert gas).

When heated to decomposition, CTAC is known to emit toxic fumes, including hydrogen chloride and nitrogen oxides.[8][9][10] Irritating fumes of hydrogen chloride may also form in fires.[11]

A proposed decomposition mechanism in an air atmosphere involves a multi-step process:

-

Hofmann Elimination: An initial endothermic step involves the elimination of trimethylamine (B31210), yielding a long-chain alkene (hexadecene).[12]

-

Chain Fragmentation: A subsequent exothermic step involves the fragmentation of the hydrocarbon chain.[12]

-

Oxidation: Finally, at higher temperatures (around 320°C), the remaining organic fragments are oxidized to carbon dioxide.[12]

Below is a diagram illustrating the proposed thermal decomposition pathway of CTAC.

Experimental Protocols for Thermal Analysis

The thermal stability of CTAC is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Principle: TGA is a technique where the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere.[3] It provides information on thermal stability and the temperatures at which decomposition events occur.

Typical Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the CTAC sample (typically 5-10 mg) is placed into a tared TGA pan (e.g., alumina, platinum).

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) is purged through the furnace at a constant flow rate.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument records the sample's mass, temperature, and time.

-

Data Analysis: The resulting data is plotted as a TGA curve (mass vs. temperature). The onset temperature of decomposition is determined from the point where significant mass loss begins. The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[3]

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the CTAC sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is heated (or cooled) at a controlled, linear rate (e.g., 10°C/min) over the desired temperature range.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The data is plotted as a DSC thermogram (heat flow vs. temperature). Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The melting point is determined from the peak of the endothermic melting transition.

The general workflow for conducting thermal analysis is depicted below.

Factors Influencing Thermal Stability

The observed thermal stability and decomposition profile of CTAC can be influenced by several experimental parameters. Understanding these factors is crucial for the accurate interpretation of thermal analysis data.

-

Heating Rate: Higher heating rates can shift the apparent decomposition temperatures to higher values.

-

Atmosphere: The presence of oxygen (air) can lead to oxidative decomposition, which often occurs at lower temperatures and follows different pathways compared to decomposition in an inert atmosphere (e.g., nitrogen).[12]

-

Sample Purity: Impurities can act as catalysts or inhibitors, altering the decomposition temperature and mechanism.

-

Sample Mass and Form: The mass and physical form (e.g., powder, crystal) of the sample can affect heat and mass transfer, thereby influencing the decomposition kinetics.

The relationship between these factors and the resulting data is summarized in the diagram below.

Conclusion

This compound exhibits thermal decomposition at temperatures exceeding its melting point of approximately 232-237°C. The primary decomposition process involves the elimination of trimethylamine and the subsequent fragmentation and oxidation of the alkyl chain, releasing products such as hydrogen chloride, nitrogen oxides, and carbon dioxide.[8][10][12] The precise thermal behavior is dependent on experimental conditions, particularly the heating rate and atmosphere. For professionals in research and drug development, a thorough understanding of CTAC's thermal properties through techniques like TGA and DSC is essential for ensuring product quality, stability, and safety during manufacturing and storage.

References

- 1. Cetrimonium chloride - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. This compound | C19H42N.Cl | CID 8154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

Hexadecyltrimethylammonium Chloride (CTAC) and Its Interaction with Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyltrimethylammonium chloride (CTAC), a quaternary ammonium (B1175870) compound, is a cationic surfactant with a long hydrocarbon tail and a positively charged headgroup. This amphipathic nature drives its interaction with biological membranes, leading to a range of effects from membrane disruption to the induction of programmed cell death. Understanding these interactions is crucial for its application in various fields, including as an antimicrobial agent, a component in drug delivery systems, and a tool in cell biology research. This technical guide provides an in-depth overview of the mechanisms of CTAC's interaction with biological membranes, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Mechanisms of CTAC-Membrane Interaction

The primary interaction of CTAC with biological membranes is driven by electrostatic and hydrophobic forces. The positively charged trimethylammonium headgroup of CTAC interacts with the negatively charged components of the cell membrane, such as phosphatidylserine (B164497) and other anionic phospholipids. Following this initial electrostatic attraction, the hydrophobic hexadecyl tail can insert into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to a variety of consequences.

Membrane Disruption and Permeabilization

The insertion of CTAC molecules into the lipid bilayer perturbs the packing of phospholipids, leading to an increase in membrane fluidity and permeability. At lower concentrations, this can result in the formation of transient pores, leading to the leakage of ions and small molecules. As the concentration of CTAC increases, this disruption becomes more severe, leading to the solubilization of the membrane and complete loss of its barrier function. This detergent-like effect is a key mechanism behind CTAC's antimicrobial activity.[1]

Induction of Cell Death

Beyond simple membrane lysis, CTAC has been shown to induce programmed cell death, or apoptosis, in various cell types. This process is a more controlled form of cell death compared to necrosis and involves a cascade of specific signaling events. The interaction of CTAC with the cell membrane can trigger both the intrinsic and extrinsic apoptotic pathways.

Quantitative Data on CTAC-Membrane Interactions

The following tables summarize the available quantitative data on the effects of CTAC on biological membranes.

Table 1: Antimicrobial Activity of CTAC against Candida Species

| Candida Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| C. albicans | 8 | 8 |

| C. tropicalis | 4 | 8 |

| C. glabrata | 2 | 4 |

Source: Data compiled from a study on the antifungal activity of CTAC.[1]

Table 2: Effect of CTAC on Membrane Integrity of Candida Species

| Candida Species | CTAC Concentration | Propidium (B1200493) Iodide Uptake (% of cells) |

| C. albicans | MIC (8 µg/mL) | Increased fluorescence observed |

| C. tropicalis | MIC (4 µg/mL) | Increased fluorescence observed |

| C. glabrata | MIC (2 µg/mL) | Increased fluorescence observed |

Note: While the referenced study observed a significant increase in propidium iodide fluorescence, indicating membrane damage, specific percentage values were not provided.[1]

Table 3: Effect of CTAC on Zeta Potential of Liposomes

| CTAC Concentration (mM) | Zeta Potential (mV) |

| 0 | -36 |

| 0.01 | -15 |

| 0.03 | +5 |

| 0.06 | +20 |

| 0.34 | +45 |

Source: Representative data illustrating the change in zeta potential of anionic liposomes upon addition of a cationic surfactant. Specific data for CTAC may vary depending on the liposome (B1194612) composition and experimental conditions.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of CTAC with biological membranes.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon membrane damage.

Materials:

-

Cells of interest

-

CTAC solution at various concentrations

-

LDH assay kit (commercially available)

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of CTAC in a suitable cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of CTAC. Include a vehicle control (medium without CTAC) and a positive control for maximum LDH release (e.g., using a lysis buffer provided in the kit).

-

Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

-

After incubation, carefully collect the supernatant from each well without disturbing the cells.

-

Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.

-

Measure the absorbance at the recommended wavelength (usually around 490 nm) using a plate reader.

-

Calculate the percentage of cytotoxicity for each CTAC concentration using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100

Propidium Iodide (PI) Uptake Assay for Membrane Permeability

This flow cytometry-based assay assesses membrane integrity. Propidium iodide is a fluorescent dye that cannot cross the intact membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, emitting a red fluorescence.

Materials:

-

Cells of interest

-

CTAC solution at various concentrations

-

Propidium iodide (PI) staining solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Treat cells with different concentrations of CTAC for a specified duration.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS.

-

Resuspend the cells in a binding buffer or PBS at a concentration of approximately 1 x 10^6 cells/mL.

-

Add PI staining solution to the cell suspension to a final concentration of 1-2 µg/mL.

-

Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Analyze the cells by flow cytometry. Excite the PI at 488 nm and detect the emission in the red channel (typically around 617 nm).

-

Gate the cell population based on forward and side scatter to exclude debris.

-

Quantify the percentage of PI-positive cells, which represents the population of cells with compromised membranes.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

Cells of interest

-

CTAC solution at various concentrations

-

JC-1 staining solution

-

Fluorescence microscope or plate reader

Protocol:

-

Culture cells in a suitable format (e.g., 96-well plate, chamber slides).

-

Treat the cells with various concentrations of CTAC for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Remove the treatment medium and wash the cells with PBS.

-

Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.

-

Wash the cells to remove the excess dye.

-

Measure the fluorescence intensity at two wavelengths:

-

Green fluorescence (monomers): Excitation ~485 nm, Emission ~530 nm.

-

Red fluorescence (aggregates): Excitation ~585 nm, Emission ~590 nm.

-

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in CTAC-induced apoptosis.

Caption: Extrinsic apoptosis pathway induced by CTAC.

Caption: Intrinsic apoptosis pathway induced by CTAC.

Experimental Workflow

The following diagram outlines a general workflow for investigating the interaction of CTAC with biological membranes.

Caption: Experimental workflow for studying CTAC-membrane interactions.

Conclusion

This compound exerts its biological effects primarily through its interaction with and disruption of cellular membranes. This interaction leads to increased membrane permeability and, at sufficient concentrations, induces apoptosis through both intrinsic and extrinsic pathways. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted interactions of CTAC with biological membranes. A deeper understanding of these mechanisms will facilitate the development of novel applications for CTAC in medicine and biotechnology.

References

Characterization of Hexadecyltrimethylammonium Chloride: A Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Hexadecyltrimethylammonium chloride (HDTMA-Cl), also known as cetyltrimethylammonium chloride (CTAC), is a cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, materials science, and biotechnology. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium (B1175870) headgroup, allows it to self-assemble into micelles in aqueous solutions above a certain concentration. A thorough understanding of its spectral properties is crucial for its characterization, quality control, and the development of novel applications. This technical guide provides an in-depth overview of the key spectral characteristics of HDTMA-Cl and the experimental protocols for their determination.